Norethindrone pivalate

Thermodynamics Solid-state characterization Long-acting formulation

Norethindrone pivalate (CAS 65445-09-2), also referred to as norethindrone dimethylpropionate or 19-nor-17α-ethinyltestosterone pivalate ester, is a synthetic, sterically hindered ester prodrug of the progestin norethindrone (norethisterone). The compound is formed by esterification of the 17β-hydroxyl group of norethindrone with pivalic acid (trimethylacetic acid), yielding a molecule with the formula C25H34O3 and a molecular weight of 382.5 g/mol.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
CAS No. 65445-09-2
Cat. No. B1210521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorethindrone pivalate
CAS65445-09-2
Synonymsnorethindrone pivalate
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34
InChIInChI=1S/C25H34O3/c1-6-25(28-22(27)23(2,3)4)14-12-21-20-9-7-16-15-17(26)8-10-18(16)19(20)11-13-24(21,25)5/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,24-,25-/m0/s1
InChIKeyPZXAQHCWXLHKAY-HGBFTFLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norethindrone Pivalate (CAS 65445-09-2): A Hindered Ester Prodrug of Norethindrone for Extended-Release Research Applications


Norethindrone pivalate (CAS 65445-09-2), also referred to as norethindrone dimethylpropionate or 19-nor-17α-ethinyltestosterone pivalate ester, is a synthetic, sterically hindered ester prodrug of the progestin norethindrone (norethisterone) [1]. The compound is formed by esterification of the 17β-hydroxyl group of norethindrone with pivalic acid (trimethylacetic acid), yielding a molecule with the formula C25H34O3 and a molecular weight of 382.5 g/mol [2]. Unlike the more common acetate and enanthate esters of norethindrone—which are widely used in oral and injectable contraceptives respectively—the pivalate ester was specifically investigated as a candidate for long-acting injectable or implantable contraceptive delivery systems [3]. The compound is classified as a progestogen prodrug and is listed in the MeSH supplementary concept database under Unique ID C023641 [4].

Why Norethindrone Acetate or Enanthate Cannot Substitute for Norethindrone Pivalate in Long-Acting Formulation Research


Norethindrone acetate, norethindrone enanthate, and norethindrone pivalate are all ester prodrugs of the same parent steroid, yet they are not interchangeable in research or formulation contexts. The key differentiator is the steric bulk of the ester moiety: the pivalate (trimethylacetate) group introduces a quaternary α-carbon that creates substantially greater steric hindrance around the ester carbonyl than the linear acetate or enanthate chains [1]. This structural feature translates into quantifiably different thermodynamic stability, hydrolysis kinetics, and solubility profiles that directly impact in vivo release rates and formulation design. Norethindrone acetate, with a half-life measured in minutes post-administration due to rapid carboxylesterase-mediated hydrolysis, is suited for immediate-release oral delivery—not for sustained-release applications [2]. Norethindrone enanthate, while used as a monthly injectable contraceptive (200 mg intramuscularly), exhibits a melting point of only 67–72°C (340 K) and an enthalpy of fusion of 21.6 kJ/mol, which limits its utility in solid-state implant formulations that require high crystalline lattice stability [3]. The following quantitative evidence demonstrates that norethindrone pivalate occupies a distinct physicochemical space among norethindrone prodrugs—one that is specifically suited to extended-duration delivery systems where slower, more controlled ester hydrolysis is the design objective.

Norethindrone Pivalate (CAS 65445-09-2): Head-to-Head Differential Evidence for Research Procurement Decisions


Melting Point and Enthalpy of Fusion: Norethindrone Pivalate vs. Acetate and Enanthate Esters in the Same DSC Study

Differential scanning calorimetry (DSC) data from the foundational Lewis & Enever (1979) study, which examined multiple norethindrone derivatives under identical experimental conditions, reveal that norethindrone pivalate possesses the highest melting point (Tfus = 500.0 K, 227°C) and the highest enthalpy of fusion (ΔfusH = 37.80 kJ/mol, 9.03 kcal/mol) among the three clinically relevant norethindrone esters [1][2]. The pivalate ester melts 20 K higher than norethindrone acetate (Tfus = 480.0 K, ΔfusH = 27.30 kJ/mol) and 160 K higher than norethindrone enanthate (Tfus = 340.0 K, ΔfusH = 21.60 kJ/mol), with a 38% greater enthalpy of fusion versus acetate and a 75% greater enthalpy versus enanthate [3][4]. The entropy of fusion (ΔfusS = 75.7 J/mol·K for pivalate vs. 56.9 J/mol·K for acetate and 63.6 J/mol·K for enanthate) further indicates a more ordered crystalline lattice, which correlates with slower dissolution and greater solid-state stability [3][4].

Thermodynamics Solid-state characterization Long-acting formulation

Relative Ester Hydrolysis Rate: Pivalate Esters are the Slowest-Hydrolyzing Class Among Common Carboxylic Ester Prodrugs

While no direct head-to-head hydrolysis study comparing norethindrone pivalate with norethindrone acetate or enanthate in a single assay was located, robust class-level evidence exists demonstrating that pivalate esters consistently hydrolyze more slowly than acetate, propionate, and butyrate esters. In a controlled study of propranolol ester prodrugs by Shintani et al. (1995), the hydrolysis rate in phosphate buffer (pH 7.4) followed the rank order: acetate > propionate > butyrate > succinate > pivalate, with the pivalate ester being the slowest of all tested [1]. This rank order persisted in rat plasma, liver, and intestine homogenates, though tissue-dependent stereoselectivity was observed [1]. The underlying mechanism is steric hindrance: the quaternary α-carbon of the pivaloyl group shields the ester carbonyl from nucleophilic attack by the catalytic serine residue in carboxylesterases, increasing the activation energy for hydrolysis [2]. This class-level principle is consistent with the known rapid hydrolysis of norethindrone acetate (half-life on the order of minutes in plasma [3]) and predicts that norethindrone pivalate will exhibit substantially slower enzymatic conversion to free norethindrone in vivo.

Prodrug metabolism Carboxylesterase Sustained release

Lipophilicity (logP): Norethindrone Pivalate Exhibits 1.5–2.2 log Units Higher Partition Coefficient than Parent Norethindrone

The lipophilicity of norethindrone pivalate is substantially elevated relative to both the parent drug and the acetate ester due to the hydrophobic trimethylacetate moiety. The experimentally approximated logP for norethindrone pivalate is approximately 4.2 , with in silico estimates yielding ACD/LogP = 5.22 and ACD/LogD (pH 5.5) = 4.71 . In contrast, the parent compound norethindrone has a measured logP of 2.97–3.24 [1][2], and norethindrone acetate has a measured logP of 3.73 [3]. This represents a 1.0–2.2 log unit increase in lipophilicity for the pivalate prodrug compared with norethindrone. The norethindrone enanthate logP has been reported as 6.64 (calculated) , which is higher than the pivalate, consistent with the longer aliphatic chain of the enanthate ester.

Lipophilicity Partition coefficient Drug delivery

Synthetic Accessibility: The Pivalate Ester Requires Non-Standard Acylation Methods Due to Steric Hindrance

The synthesis of norethindrone pivalate presents a specific and well-documented synthetic challenge that distinguishes it from the more readily prepared acetate and enanthate esters. Herz et al. (1977) reported that 'esters of hindered acids are potentially useful as long acting anticonceptive agents. However, they cannot be prepared by usual methods of esterification, such as the reaction between an alcohol and an acid chloride' [1]. Conventional acid chloride or anhydride methods produced very low yields due to the steric bulk of the pivaloyl group. Two alternative strategies were required: (1) protection of the 3-keto group of 19-nor-17α-ethinyltestosterone (19-NET) as the ethylene dioxy (ketal) derivative to prevent side reactions, followed by pivaloylation using the Kaiser-Woodruff method, or (2) the use of thallium ethoxide to generate a reactive thallium alkoxide intermediate of the 17β-hydroxyl group prior to reaction with pivaloyl chloride [2]. In contrast, norethindrone acetate is routinely prepared by simple reaction with acetic anhydride in pyridine or with DMAP catalysis, and norethindrone enanthate by reaction with heptanoyl chloride under standard conditions [3].

Synthetic chemistry Esterification Process development

Aqueous Solubility: Norethindrone Pivalate Shows Extremely Low Water Solubility Consistent with a Depot-Forming Prodrug Profile

Norethindrone pivalate has a measured aqueous solubility of 30.2 μg/L at 25°C (approximately 0.03 mg/L) , which classifies it as practically insoluble in water. While the parent compound norethindrone is also described as practically insoluble in water (qualitative description per USP/EP monographs) [1], the pivalate ester's quantitatively measured solubility of 30.2 μg/L can be compared with the ChemSpider-estimated water solubility for norethindrone pivalate via the WSKOW model: 0.1046 mg/L (104.6 μg/L) at 25°C . The measured value (30.2 μg/L) is approximately 3.5-fold lower than the in silico estimate, suggesting even lower aqueous solubility than predicted. This extreme hydrophobicity is consistent with the compound's high logP and supports its intended function in long-acting injectable or implantable systems, where minimal water solubility is a prerequisite for slow dissolution-controlled release from a solid depot.

Solubility Formulation science Biopharmaceutics

Entropy of Fusion as a Predictor of Dissolution Behavior: Pivalate Exhibits the Highest ΔfusS Among Norethindrone Esters

The entropy of fusion (ΔfusS) measured by Lewis & Enever (1979) provides a thermodynamic predictor of dissolution behavior for crystalline drug substances. Norethindrone pivalate exhibits a ΔfusS of 18.1 cal/mol·K (75.7 J/mol·K), which is 33% higher than norethindrone acetate (13.6 cal/mol·K, 56.9 J/mol·K) and 19% higher than norethindrone enanthate (15.2 cal/mol·K, 63.6 J/mol·K) [1][2][3]. In the context of the ideal solubility model, a higher entropy of fusion at a given temperature translates into a lower ideal solubility (χ_ideal) because ΔfusS appears in the exponent of the van't Hoff-type expression: ln(χ_ideal) = −(ΔfusH/RT) + (ΔfusS/R). The combination of higher ΔfusH and higher ΔfusS for the pivalate ester yields a lower calculated ideal solubility compared to both the acetate and enanthate esters when evaluated at physiological temperature (310 K) [1]. This difference is intrinsic to the crystalline form and does not depend on dissolution medium composition, providing a medium-independent rationale for selecting the pivalate ester when minimal dissolution rate is desired.

Crystalline stability Dissolution modeling Solid-state pharmaceutics

Norethindrone Pivalate (CAS 65445-09-2): High-Confidence Research and Industrial Application Scenarios Based on Differential Evidence


Sustained-Release Implant or Microsphere Formulation Development Requiring Months-Long Progestin Delivery

For research programs developing biodegradable implants, poly(lactic-co-glycolic acid) (PLGA) microspheres, or non-degradable subcutaneous implants for multi-month progestin delivery, norethindrone pivalate is the scientifically justified ester choice. Its melting point (227°C, 500 K) and enthalpy of fusion (37.80 kJ/mol) are the highest among norethindrone esters [1], conferring the crystalline lattice stability needed for solid-state depot formulations. The pivalate ester's hydrolysis rate is the slowest among common ester prodrug classes [2], predicting a more gradual in vivo conversion to active norethindrone than either the acetate (minutes-scale hydrolysis) or enanthate (days-to-weeks scale). This application scenario is specifically referenced in the original Herz et al. (1977) paper, which characterized the pivalate ester as 'potentially useful as a long-acting anticonceptive agent' [3].

Comparative Prodrug Pharmacokinetic Studies Investigating the Structure-Release Rate Relationship of Norethindrone Esters

For academic or industrial DMPK groups investigating the quantitative relationship between ester structure and in vivo release duration, norethindrone pivalate serves as the high-stability endpoint in a comparative ester series. When evaluated alongside norethindrone acetate (rapid hydrolysis, Tfus 480 K, ΔfusH 27.30 kJ/mol) and norethindrone enanthate (intermediate properties, Tfus 340 K, ΔfusH 21.60 kJ/mol), the pivalate ester provides the maximum thermodynamic barrier to dissolution and enzymatic hydrolysis [1][2]. This three-ester panel (acetate → enanthate → pivalate) spans the full range of clinically relevant release durations and enables structure-property relationship (SPR) modeling of the ester moiety's contribution to release kinetics.

Solid-State Characterization and Polymorph Screening of Steroidal Ester Prodrugs

The Lewis & Enever (1979) thermodynamic dataset provides a rare example of multiple structurally related steroid esters characterized under identical DSC conditions [1]. For pharmaceutical scientists conducting polymorph screening, amorphous solid dispersion development, or crystallinity assessment of steroidal prodrugs, norethindrone pivalate's well-characterized thermodynamic parameters (ΔfusH, ΔfusS, Tfus) offer a reference standard for method validation. Its high melting point and entropy of fusion also make it a useful model compound for testing the upper limits of thermal stability in hot-melt extrusion or spray-drying processes where the acetate and enanthate esters would fail due to premature melting.

Biorelevant Dissolution Method Development for Sparingly Soluble Progestin Prodrugs

Norethindrone pivalate's measured aqueous solubility of 30.2 μg/L [1] and its calculated logP of 4.2–5.2 [2] position it as a challenging BCS Class II/IV-like compound that requires carefully designed biorelevant dissolution media. For analytical laboratories developing discriminatory dissolution methods for long-acting injectable suspensions or implant formulations, the pivalate ester's extreme hydrophobicity demands the use of surfactants (e.g., sodium dodecyl sulfate, cetyltrimethylammonium bromide) or organic co-solvents at concentrations that can be validated against the compound's known thermodynamic solubility parameters. This scenario leverages the quantitative solubility and lipophilicity data to establish method development boundaries that cannot be inferred from the qualitatively described solubility profiles of the parent norethindrone or its acetate ester.

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